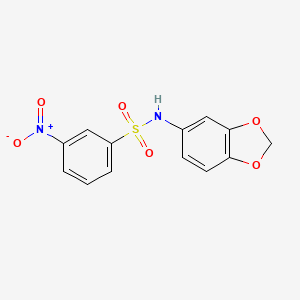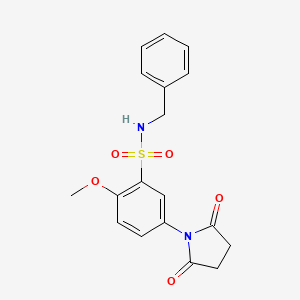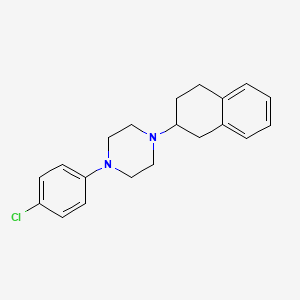
N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. NBBS is a sulfonamide derivative that contains both nitro and benzodioxolyl functional groups, making it a versatile compound for various research purposes.
科学的研究の応用
N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for detecting cysteine and glutathione, as a selective inhibitor of carbonic anhydrase IX, and as a potential anticancer agent. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the disease.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide varies depending on the application. As a fluorescent probe for detecting cysteine and glutathione, this compound reacts with these thiol-containing molecules to produce a fluorescent product. As a selective inhibitor of carbonic anhydrase IX, this compound binds to the active site of the enzyme, blocking its activity. As a potential anticancer agent, this compound induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides. In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide in lab experiments is its versatility. This compound can be used as a fluorescent probe, enzyme inhibitor, and potential anticancer agent, making it a useful compound for various research purposes. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications. Additionally, more research is needed to fully understand the toxicity and safety profile of this compound.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its yield and reduce its cost. Another area of interest is the investigation of this compound as a potential therapeutic agent for Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of research.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide involves the reaction of 1,3-benzodioxole-5-amine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup procedure. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-15(17)10-2-1-3-11(7-10)22(18,19)14-9-4-5-12-13(6-9)21-8-20-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHFVGVMRKNUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)

![2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B4883109.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)